Methyltris(methoxyethoxy)silane

Description

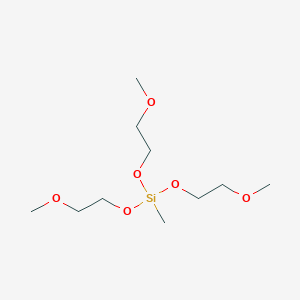

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methoxyethoxy)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVTFUBQOLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066292 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-64-2 | |

| Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(2-methoxyethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyltris(methoxyethoxy)silane

This guide provides an in-depth exploration of the physical and chemical properties of Methyltris(methoxyethoxy)silane (CAS No: 17980-64-2), a versatile organosilane ester. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes critical data with practical insights into its handling, stability, and application-relevant characteristics.

Introduction: Understanding the Molecule

This compound, with the chemical formula C10H24O6Si, is a unique organosilane characterized by a central silicon atom bonded to a methyl group and three methoxyethoxy groups.[1] This structure imparts a combination of organic and inorganic characteristics, making it a valuable chemical intermediate in a variety of applications.[1] Its reactivity, driven by the hydrolyzable methoxyethoxy groups, is a key consideration in its storage and use.

The logical flow for handling and utilizing this compound begins with a thorough understanding of its fundamental physical properties, which dictate everything from storage conditions to its behavior in reaction mixtures.

Caption: Workflow for maintaining chemical stability.

Safety and Handling Protocols

Given its chemical nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

To prevent skin and eye contact, appropriate PPE is essential. This includes:

-

Hand Protection : Neoprene or nitrile rubber gloves. [1]* Eye Protection : Chemical goggles. Contact lenses should not be worn. [1]* Skin and Body Protection : Wear suitable protective clothing to prevent skin exposure. [1]

Engineering Controls and Emergency Procedures

Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation. [1]Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. [1]

Incompatible Materials

To prevent hazardous reactions, avoid contact with oxidizing agents. [1]The material's slow decomposition in the presence of water also makes it incompatible with moisture. [1]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties that dictate its application and handling. Its liquid state at room temperature, specific refractive index, and defined thermal properties are key data points for any researcher or scientist. However, its reactivity with water and potential for hazardous polymerization at elevated temperatures are critical considerations that demand rigorous handling and storage protocols. By understanding and respecting these properties, professionals can safely and effectively utilize this compound in their research and development endeavors.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to Methyltris(methoxyethoxy)silane: Structure, Bonding, and Applications

This guide provides a comprehensive technical overview of methyltris(methoxyethoxy)silane, C₁₀H₂₄O₆Si, a trifunctional organosilane ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical principles, from its fundamental structure and bonding to its reactivity and practical applications. We will explore the causality behind its function as a versatile chemical intermediate, crosslinking agent, and adhesion promoter, grounding the discussion in established chemical mechanisms and providing practical experimental context.

Molecular Structure and Bonding: The Foundation of Functionality

The utility of this compound is intrinsically linked to its unique molecular architecture. The molecule features a central silicon atom, which acts as a nexus for both stable organic and reactive hydrolyzable functionalities.

Core Tetrahedral Geometry

Consistent with tetravalent silicon compounds, the central silicon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry.[1] This configuration is fundamental to its ability to form three-dimensional networks upon polymerization. The silicon atom is covalently bonded to four distinct groups:

-

One Methyl Group (-CH₃): This forms a stable, non-hydrolyzable silicon-carbon (Si-C) bond. This group imparts a degree of organic character and steric influence to the molecule.

-

Three Methoxyethoxy Groups (-OCH₂CH₂OCH₃): These groups are attached to the silicon atom via silicon-oxygen-carbon (Si-O-C) linkages. These are the molecule's primary reactive sites.

Analysis of Key Chemical Bonds

-

The Si-C Bond: The silicon-carbon bond is thermally stable and resistant to hydrolysis. This ensures the methyl group remains tethered to the silicon backbone throughout chemical transformations, providing a persistent organophilic component.

-

The Si-O-C Linkage: This is the most critical bond from a functional perspective. The significant electronegativity difference between silicon and oxygen makes this bond highly polar and susceptible to nucleophilic attack by water. The presence of three such groups classifies the molecule as a trifunctional silane, capable of creating three connection points for network formation.

-

The C-O-C Ether Linkage: The ether linkage within the methoxyethoxy side chains provides rotational flexibility and influences the compound's polarity, solubility in organic solvents, and interaction with polymer matrices.

Visualizing the Molecular Structure

To fully appreciate the spatial arrangement of these bonds, a structural diagram is essential.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and performance in various applications.

| Property | Value / Description | Source |

| Chemical Formula | C₁₀H₂₄O₆Si | [2] |

| Molecular Weight | 284.38 g/mol | Calculated |

| Physical State | Liquid | [2] |

| Synonyms | Tris(methoxyethoxy)methylsilane | [2] |

| Chemical Family | Organosilane Ester | [2] |

| Reactivity with Water | Decomposes slowly in the presence of moist air or water. | [2] |

| Primary Use | Chemical Intermediate | [2] |

Core Reactivity: The Hydrolysis-Condensation Mechanism

The primary utility of this compound stems from a two-stage reaction mechanism: hydrolysis followed by condensation. This process is fundamental to its role in forming polymers and bonding to inorganic surfaces.

Stage 1: Hydrolysis

In the presence of water, the three Si-O-C bonds are cleaved. This reaction consumes three water molecules to produce a highly reactive intermediate, methylsilanetriol (CH₃Si(OH)₃), and three molecules of 2-methoxyethanol as a byproduct.[2]

Reaction: CH₃Si(OCH₂CH₂OCH₃)₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HOCH₂CH₂OCH₃

The causality for this reaction lies in the susceptibility of the silicon atom to nucleophilic attack. The polar Si-O bond and the availability of silicon's 3d orbitals facilitate the coordination of water molecules, leading to the cleavage of the alkoxy group. This process is analogous to the well-documented hydrolysis of other alkoxysilanes like methyltrimethoxysilane.[1] The reaction rate can be significantly influenced by pH, with both acid and base catalysis being effective.[1]

Stage 2: Condensation

The silanol (Si-OH) groups of the methylsilanetriol intermediate are unstable and readily undergo condensation. This can proceed via two primary pathways:

-

Intermolecular Condensation: Silanol groups react with each other to form highly stable siloxane (Si-O-Si) bonds, releasing water. Because the molecule is trifunctional, this process does not terminate at dimers or linear chains but continues to form a rigid, three-dimensional cross-linked network.

-

Surface Condensation: If an inorganic substrate with surface hydroxyl groups (e.g., glass, silica, metal oxides) is present, the silanol groups will preferentially condense with these surface sites. This forms a durable, covalent bond between the silane and the substrate, acting as a "molecular bridge" to an organic matrix.[3]

Visualizing the Reaction Workflow

The sequential nature of this mechanism is best illustrated with a workflow diagram.

Caption: The two-stage reaction mechanism of this compound.

Probable Synthesis Route

While specific manufacturing protocols are often proprietary, a probable and chemically sound synthesis route can be derived from standard organosilicon chemistry, particularly the alcoholysis of chlorosilanes.[1] The most direct method involves the reaction of methyltrichlorosilane with 2-methoxyethanol.

Proposed Reaction: CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl

In this nucleophilic substitution reaction, the oxygen atom of the 2-methoxyethanol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride anion.[1] The reaction is driven to completion by the removal of the hydrogen chloride (HCl) byproduct, typically by reaction with a base or through inert gas sparging. Subsequent purification via distillation would be required to isolate the final product.

Applications in Scientific Research and Development

The unique bifunctional nature of this compound—possessing both a stable organic group and hydrolyzable inorganic-linking groups—makes it a valuable tool for materials scientists and drug development professionals.

-

Sol-Gel Processes: It can be used as a precursor in sol-gel synthesis to create hybrid organic-inorganic matrices. The hydrolysis and condensation reactions allow for the formation of a silica-based network at ambient temperatures, which can be used to encapsulate sensitive molecules, including pharmaceuticals, for controlled release applications.

-

Adhesion Promotion and Coupling: The molecule can function as a coupling agent to enhance the adhesion between an organic polymer phase and an inorganic substrate or filler.[3] For example, it can be used to treat the surface of glass vials or silica-based drug delivery nanoparticles to improve their compatibility and bonding with a polymeric coating.

-

Surface Modification: It is an effective agent for modifying the surface properties of materials. By reacting it with a hydrophilic, hydroxyl-rich surface (like glass or ceramics), a covalently bound layer is formed. The exposed methyl groups and methoxyethoxy chains alter the surface energy, typically increasing hydrophobicity and modifying surface reactivity.

Experimental Protocols

To illustrate its practical utility, the following section provides a validated methodology for a common application.

Protocol: Surface Modification of Glass for Increased Hydrophobicity

This protocol describes the procedure for creating a siloxane monolayer on a glass microscope slide, a common technique to control surface properties in cell culture or microfluidics.

A. Materials:

-

This compound

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Glass microscope slides

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas source

-

Oven (120 °C)

B. Procedure:

-

Substrate Cleaning (Activation):

-

Rationale: To ensure a high density of surface hydroxyl groups for reaction, the glass must be rigorously cleaned and activated.

-

Immerse glass slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

-

Carefully remove slides and rinse extensively with deionized water.

-

Dry the slides under a stream of nitrogen gas and then bake in an oven at 120 °C for 1 hour to remove residual physisorbed water.

-

-

Silanization Solution Preparation:

-

Rationale: The silane is diluted in an anhydrous solvent to control the reaction rate and prevent premature polymerization in the bulk solution.

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

-

Surface Reaction:

-

Immerse the clean, dry slides in the silanization solution for 2 hours at room temperature under a dry atmosphere (e.g., nitrogen blanket).

-

-

Rinsing and Curing:

-

Rationale: Rinsing removes any non-covalently bonded silane, while curing drives the condensation reaction to completion, forming a stable siloxane network on the surface.

-

Remove the slides from the solution and rinse thoroughly with fresh toluene to remove excess silane.

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 120 °C for 1 hour.

-

-

Validation:

-

The success of the modification can be qualitatively observed by the beading of water droplets on the surface.

-

Quantitative validation can be performed by measuring the water contact angle, which should increase significantly compared to the clean, untreated glass.

-

Safety and Handling

As a reactive chemical, proper handling of this compound is imperative.

-

Hazards: The compound is classified as causing skin and serious eye irritation.[2] Crucially, it is also classified as a reproductive toxin (Category 1B, H360) and may damage fertility or the unborn child.[2]

-

Precautions for Safe Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Use only in well-ventilated areas and avoid breathing vapor or mist.[2] Wear appropriate PPE, including neoprene or nitrile rubber gloves and chemical goggles.[2]

-

Storage Conditions: Store in a tightly closed container in a cool, well-ventilated place, away from heat and oxidizing agents.[2] The key is to prevent contact with moisture, which will cause decomposition.[2]

-

Decomposition: The material slowly decomposes in contact with moist air or water, liberating 2-methoxyethanol.[2] This byproduct has its own set of health hazards that must be considered.

Conclusion

This compound is a highly versatile organosilane whose value is derived directly from its molecular structure. The combination of a stable methyl group and three hydrolyzable methoxyethoxy groups enables a powerful two-stage reaction mechanism. This hydrolysis and condensation chemistry allows it to act as a potent crosslinking agent for forming complex 3D networks, a robust coupling agent for bonding organic and inorganic materials, and a precise surface modifier. For researchers in materials science and drug development, a thorough understanding of these fundamental principles is key to leveraging its full potential in creating novel materials and advanced therapeutic systems.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet (SIM6585.0). [Link]

-

Wikipedia. (n.d.). Methyltrimethoxysilane. [Link]

-

Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane (MOS). [Link]

Sources

Hydrolysis and condensation mechanism of Methyltris(methoxyethoxy)silane.

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methyltris(methoxyethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MTMES) is a trifunctional organosilane that plays a critical role as a crosslinking agent, adhesion promoter, and surface modifier in the formulation of advanced materials such as coatings, sealants, and composites. Its utility is derived from the controlled hydrolysis of its methoxyethoxy groups to form reactive silanol (Si-OH) intermediates, followed by condensation to build a stable, three-dimensional siloxane (Si-O-Si) network.[1] Understanding and controlling the kinetics of these two fundamental reactions is paramount to tailoring the final properties of the material, including its mechanical strength, durability, and adhesion. This guide provides a detailed examination of the hydrolysis and condensation mechanisms of MTMES, grounded in the established chemistry of analogous alkoxysilanes. It elucidates the causal relationships between reaction parameters—such as pH, catalyst type, and reactant concentrations—and the resulting polymer architecture, offering field-proven insights for professionals in materials science and drug development.

Introduction to this compound

This compound, with the chemical formula CH₃Si(OCH₂CH₂OCH₃)₃, is a versatile organofunctional silane. Its structure combines an inorganic silicon core with a non-hydrolyzable methyl group and three hydrolyzable methoxyethoxy groups. This dual nature allows it to bridge organic polymer systems and inorganic substrates, enhancing interfacial adhesion and improving material properties.[2] The methoxyethoxy leaving group offers different hydrolysis kinetics compared to more common methoxy or ethoxy groups, primarily due to steric hindrance and the potential for intramolecular catalysis, making a detailed understanding of its reaction mechanism essential for precise formulation control.

Part 1: The Hydrolysis Mechanism: Formation of Silanols

The conversion of MTMES into a functional polysiloxane network begins with hydrolysis. This process involves the substitution of the methoxyethoxy (-OCH₂CH₂OCH₃) groups with hydroxyl (-OH) groups from water, producing reactive silanol species and 2-methoxyethanol as a byproduct.[1] The reaction proceeds stepwise, with each of the three alkoxy groups hydrolyzing sequentially.

Equation 1: Stepwise Hydrolysis of MTMES CH₃Si(OR)₃ + H₂O → CH₃Si(OR)₂OH + ROH CH₃Si(OR)₂OH + H₂O → CH₃Si(OR)(OH)₂ + ROH CH₃Si(OR)(OH)₂(OH) + H₂O → CH₃Si(OH)₃ + ROH (where R = -CH₂CH₂OCH₃)

The rate and pathway of hydrolysis are profoundly influenced by the pH of the reaction medium, which dictates the catalytic mechanism.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an alkoxy oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water.[1] The mechanism is generally considered an Sₙ2-type reaction at the silicon center. Acid-catalyzed hydrolysis tends to produce more linear, less branched polymer structures because the condensation reaction (discussed in Part 2) is slower than hydrolysis under these conditions, allowing for the formation of silanol monomers before significant polymerization occurs.[3]

Base-Catalyzed Hydrolysis

In an alkaline medium (pH > 7), the mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[1] This forms a pentacoordinate intermediate which then expels an alkoxide ion. The rate of hydrolysis is generally faster under basic conditions than in acidic ones.[5] Furthermore, condensation rates are significantly accelerated in basic media, leading to the rapid formation of highly branched, dense, and often particulate (colloidal) silica structures.[1][3] The hydrolysis rate is typically lowest near a neutral pH of 7.[6]

Part 2: The Condensation Mechanism: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds. This polymerization process builds the inorganic backbone of the final material and can proceed through two primary pathways.[1]

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-Producing Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

Like hydrolysis, condensation is highly pH-dependent. The condensation reaction rate is minimized at the isoelectric point of silica (around pH 2-3) and increases significantly under both more acidic and, especially, basic conditions.[3] Control over the condensation process is crucial as it directly dictates the final polymer structure.

-

Under Acidic Conditions: Slower condensation allows for the formation of less-branched, chain-like, or lightly crosslinked polymers.

-

Under Basic Conditions: Rapid condensation favors the formation of highly crosslinked, dense, three-dimensional networks.[1][3]

Part 3: Controlling the Sol-Gel Process for Targeted Applications

The interplay between hydrolysis and condensation, known as the sol-gel process, allows for precise control over the final material's properties. By manipulating key experimental parameters, formulators can dictate the reaction kinetics and the resulting polymer architecture.[6]

Key Experimental Parameters and Their Effects

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |

| pH (Acidic, <4) | Moderate; increases away from neutral | Slowest near pH 2-3 | Primarily linear or lightly branched, less dense networks.[3] |

| pH (Basic, >7) | Fast | Very fast | Highly branched, densely crosslinked, often particulate networks.[1][3] |

| Water:Silane Molar Ratio (R) | Increases with R up to a point, then can decrease due to dilution.[3] | Increases with the concentration of silanols formed. | Low R values can lead to incomplete hydrolysis and more organic character. High R values drive the reactions to completion. |

| Catalyst | Type and concentration are critical. Acids and bases are most common.[1][7] | Catalysts that accelerate hydrolysis also typically accelerate condensation.[5] | The choice of catalyst is a primary determinant of the final structure (e.g., acid vs. base).[7] |

| Temperature | Increases significantly with temperature.[4][8][9] | Increases significantly with temperature.[4][8] | Higher temperatures accelerate both reactions, reducing gelation time and potentially leading to denser structures.[4][6] |

| Solvent | Can influence reactant miscibility and concentration.[9] | Affects polymer solubility and aggregation. | A co-solvent (e.g., alcohol) is often used to homogenize the water and alkoxysilane phases.[3] |

Exemplar Experimental Protocol: Controlled Sol-Gel Synthesis

This protocol provides a self-validating framework for the controlled hydrolysis and condensation of an alkoxysilane like MTMES. The principles are directly transferable.

Objective: To prepare a polymethylsilsesquioxane (PMSQ) sol with controlled viscosity for coating applications.

Materials:

-

This compound (MTMES)

-

Deionized Water

-

Ethanol (as co-solvent)

-

Acetic Acid (as acid catalyst) or Ammonium Hydroxide (as base catalyst)

-

Reaction Vessel with Magnetic Stirrer and Temperature Control

Methodology:

-

Homogenization: In the reaction vessel, combine MTMES and ethanol. The ratio will depend on the desired final concentration. Begin stirring to ensure a homogeneous mixture.

-

Catalyst & Water Addition: Prepare a separate solution of deionized water containing the desired catalyst (e.g., 0.1 M Acetic Acid for acid catalysis).

-

Initiation of Hydrolysis: Add the water/catalyst solution dropwise to the stirring MTMES/ethanol mixture. The rate of addition is critical for controlling the reaction exotherm and ensuring homogeneity.

-

Reaction & Aging: Maintain the reaction at a constant temperature (e.g., 40°C) for a set period (e.g., 2-24 hours).[4] During this "aging" time, the hydrolysis and subsequent condensation reactions proceed. Samples can be taken periodically to monitor changes in viscosity or refractive index, which correlate with the extent of condensation.

-

Monitoring (Self-Validation): The progress of the reaction can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[9] Look for the disappearance of Si-OR peaks (e.g., around 1100-1000 cm⁻¹) and the appearance of a broad Si-OH peak (~3400 cm⁻¹) followed by the growth of the Si-O-Si peak (~1050 cm⁻¹).[10]

-

Termination/Storage: Once the desired properties (e.g., viscosity) are achieved, the sol can be cooled and stored in a sealed container to minimize further reaction with atmospheric moisture.

Conclusion

The transformation of this compound from a monomeric liquid to a robust polysiloxane network is a sophisticated process governed by the sequential reactions of hydrolysis and condensation. The ultimate architecture and properties of the final material are not predetermined but are instead a direct consequence of the reaction conditions employed. By expertly manipulating parameters such as pH, temperature, and reactant stoichiometry, researchers and formulation scientists can steer the reaction mechanism to produce materials with tailored characteristics, from flexible coatings to rigid, highly crosslinked composites. A thorough, mechanistic understanding of these foundational chemical processes is therefore indispensable for innovation in the fields of materials science, drug delivery, and beyond.

References

- Vertex AI Search. (n.d.). Trimethoxy(methyl)silane: A Versatile Silane Compound for Various Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Silicone Sealant Performance with Methyltris(methylethylketoxime)silane: A Versatile Cross-Linking Agent.

- Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.

- Lungu, A., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyltris(methylethylketoxime)silane: Properties and Applications.

- Getty, P. T. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes.

- Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification.

- Furtak-Wrona, P., et al. (2011). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate.

- Gelest, Inc. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives.

- Kickelbick, G., et al. (n.d.). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents.

- Zhang, J., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. NIH.

- Wang, Y., et al. (2018). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate.

- CN109232894B - Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application. (n.d.).

- Milea, C. A., et al. (2011). THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS. BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV.

- Paquet, O., et al. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate.

- Zhang, Y., et al. (2023). Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials. NIH.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- Nenashev, A. V., et al. (2010). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.

- EP1241171A1 - Preparation of branched siloxanes. (n.d.).

- Ahmad, Z., et al. (2023). Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review. MDPI.

- Święs, M., et al. (2015). Influence of sol–gel conditions on the final structure of silica-based precursors. ResearchGate.

- Rosales, M. I., et al. (2018). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. MDPI.

- Purolator EFP. (n.d.). Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane.

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. webbut.unitbv.ro [webbut.unitbv.ro]

- 4. mdpi.com [mdpi.com]

- 5. gelest.com [gelest.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Guide to the Laboratory-Scale Synthesis and Purification of Methyltris(2-methoxyethoxy)silane

Abstract

This technical guide provides a detailed protocol for the synthesis and purification of methyltris(2-methoxyethoxy)silane, a versatile organosilane ester utilized in various research and development applications. The document outlines the underlying chemical principles, step-by-step experimental procedures, robust purification strategies, and essential analytical and safety protocols. Designed for researchers, scientists, and professionals in drug development and material science, this guide emphasizes the causality behind experimental choices to ensure procedural success and the attainment of a high-purity final product.

Introduction: The Versatility of Methyltris(2-methoxyethoxy)silane

Methyltris(2-methoxyethoxy)silane, with the chemical formula C10H24O6Si, is an organosilane that serves as a valuable chemical intermediate and a precursor for the synthesis of more complex molecules and materials. Its unique structure, featuring a central silicon atom bonded to a methyl group and three methoxyethoxy ligands, imparts specific reactivity and physical properties. The methoxyethoxy groups are susceptible to hydrolysis, which leads to the formation of reactive silanol groups. This characteristic is fundamental to its application as a crosslinking agent and as a surface modifier for inorganic materials. In laboratory settings, a reliable method for its synthesis and purification is paramount to ensure the reproducibility and integrity of experimental outcomes.

Synthesis Methodology: The Alcoholysis of Methyltrichlorosilane

The most common and direct route for synthesizing methyltris(2-methoxyethoxy)silane is through the alcoholysis of methyltrichlorosilane with 2-methoxyethanol. This nucleophilic substitution reaction is analogous to the well-established methods for preparing other alkoxysilanes.[1][2]

Underlying Chemical Principles

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-methoxyethanol on the silicon atom of methyltrichlorosilane. This results in the displacement of a chloride ion. The reaction is stoichiometric and proceeds in three successive steps, with each step replacing a chlorine atom with a methoxyethoxy group.

Reaction Scheme: CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl

A crucial aspect of this synthesis is the concurrent formation of hydrogen chloride (HCl) as a byproduct.[1] The presence of HCl can lead to side reactions, including the cleavage of the ether linkages in the desired product or the starting alcohol. Therefore, the removal of HCl as it is formed is critical for achieving a high yield and purity of the final product. This is typically accomplished by conducting the reaction in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), or by bubbling an inert gas through the reaction mixture to drive off the HCl gas.

Experimental Protocol

The following protocol details the laboratory-scale synthesis of methyltris(2-methoxyethoxy)silane.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Gas bubbler

-

Methyltrichlorosilane (CH₃SiCl₃)

-

2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

Triethylamine (N(CH₂CH₃)₃) (or other suitable HCl scavenger)

-

Anhydrous solvent (e.g., toluene or hexane)

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert gas. The outlet of the condenser should be connected to a gas bubbler to monitor gas evolution.

-

Inert Atmosphere: Purge the entire apparatus with a slow stream of dry nitrogen or argon to create an inert atmosphere. This is crucial as methyltrichlorosilane is highly reactive with moisture.[3][4]

-

Reagent Preparation: In the dropping funnel, prepare a solution of 2-methoxyethanol and triethylamine in an anhydrous solvent. A slight excess of the alcohol and the amine is recommended to ensure complete reaction of the chlorosilane.

-

Initial Reaction: Charge the round-bottom flask with a solution of methyltrichlorosilane in the anhydrous solvent.

-

Controlled Addition: While stirring vigorously, add the 2-methoxyethanol and triethylamine solution dropwise from the dropping funnel to the methyltrichlorosilane solution at a controlled rate to manage the exothermic reaction. Maintain the reaction temperature between 0-10 °C using an ice bath.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride, a white precipitate, will be observed.

-

Initial Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated triethylamine hydrochloride can be removed by filtration under an inert atmosphere.

Visualization of the Synthesis Workflow

Caption: Figure 1: Workflow for the Synthesis and Purification of Methyltris(2-methoxyethoxy)silane.

Purification: Achieving High Purity via Fractional Vacuum Distillation

For many applications, especially in areas requiring high-purity materials, the crude product obtained after filtration is not suitable and requires further purification. The primary method for purifying high-boiling point alkoxysilanes like methyltris(2-methoxyethoxy)silane is fractional distillation under reduced pressure.[5][6]

The Rationale for Vacuum Distillation

Vacuum distillation is employed for several critical reasons:[6][7]

-

Lowering the Boiling Point: Many organosilicon compounds have high boiling points at atmospheric pressure. Distilling them at these high temperatures can lead to thermal decomposition. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer and more controlled temperature.

-

Preventing Degradation: The reduced temperature minimizes the risk of side reactions and decomposition, ensuring the integrity of the final product.

-

Enhanced Separation: Fractional distillation, with the use of a distillation column, allows for the efficient separation of the desired product from residual solvent, unreacted starting materials, and any side products with different boiling points.[8]

Detailed Purification Protocol

Equipment:

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Stir bar

Step-by-Step Procedure:

-

Solvent Removal: The solvent from the filtered crude product is first removed using a rotary evaporator.

-

Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.[9] Use a stir bar in the distillation flask to ensure smooth boiling.[9] All ground glass joints must be properly greased to ensure a good seal under vacuum.[9]

-

Applying Vacuum: Connect the apparatus to a vacuum pump through a cold trap. Slowly and carefully apply the vacuum.

-

Heating and Fraction Collection: Once a stable, low pressure is achieved, begin to gently heat the distillation flask.

-

Equilibration: Allow the system to equilibrate as the vapor rises through the fractional column.

-

Distillation: Collect any low-boiling fractions first. The main product fraction will distill at a stable temperature and pressure. Record the boiling point and the corresponding pressure.

-

Completion: Once the main fraction has been collected, stop the heating and allow the system to cool down completely before slowly venting the apparatus to atmospheric pressure.

| Parameter | Typical Value/Range | Rationale |

| Distillation Pressure | 1-10 mmHg | To significantly lower the boiling point and prevent thermal decomposition.[6] |

| Distillation Temperature | Dependent on pressure | The boiling point will be significantly lower than at atmospheric pressure. |

| Column Type | Vigreux or packed | Provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[6] |

Table 1: Key Parameters for Vacuum Distillation of Methyltris(2-methoxyethoxy)silane

Analytical Characterization for Quality Control

To confirm the identity and assess the purity of the synthesized methyltris(2-methoxyethoxy)silane, several analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR will provide a characteristic spectrum. The methyl protons on the silicon atom will appear as a singlet. The protons of the methoxyethoxy groups will show distinct signals corresponding to the -OCH₃, -OCH₂-, and -CH₂O- moieties, with expected chemical shifts and coupling patterns.

-

¹³C NMR: Carbon NMR will show distinct peaks for the methyl carbon attached to silicon and the carbons of the methoxyethoxy groups.

-

²⁹Si NMR: Silicon NMR is a powerful tool to confirm the silicon environment. A single peak in the expected region for a tetra-alkoxy substituted silicon atom will confirm the structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[11][12] Key characteristic absorption bands to look for include:

-

Si-O-C stretching: Strong bands in the region of 1080-1100 cm⁻¹.

-

C-O-C stretching: Strong bands around 1120 cm⁻¹.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

-

Absence of O-H band: The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the absence of residual alcohol or water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the sample and to identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the compound.

Safety and Handling Precautions

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

Reagent Hazards

-

Methyltrichlorosilane: This compound is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[3] It causes severe skin burns and eye damage. All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[13][14]

-

2-Methoxyethanol: This substance is a known reproductive toxin.[15] Exposure should be minimized, and it should be handled with appropriate gloves and in a fume hood.

-

Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor.

Product Hazards

-

Methyltris(2-methoxyethoxy)silane: This compound can cause skin and serious eye irritation.[15] A significant hazard is its slow decomposition in the presence of moisture to release 2-methoxyethanol, a reproductive toxin.[15] Therefore, it should be handled with care, avoiding contact with skin and eyes, and stored in a dry environment.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[13]

-

Ventilation: All procedures should be performed in a certified chemical fume hood.[13]

-

Emergency Procedures: An emergency eye wash station and safety shower should be readily accessible.[13] Be familiar with the appropriate first aid measures for exposure to the chemicals used.[4][14]

Conclusion

The synthesis and purification of methyltris(2-methoxyethoxy)silane can be successfully and safely achieved on a laboratory scale by following the detailed protocols outlined in this guide. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental steps, and strict adherence to safety precautions are essential for obtaining a high-purity product suitable for demanding research and development applications. The analytical techniques described provide a robust framework for the quality control of the final product, ensuring its identity and purity.

References

- Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. (URL: )

- Method of purification of alkoxysilanes - Google P

-

Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions | Chemistry of Materials - ACS Publications. (URL: [Link])

- Method of purifying alkoxysilanes - Google P

-

Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy - Taylor & Francis Online. (URL: [Link])

-

Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions | Chemistry of Materials - ACS Publications. (URL: [Link])

-

ATR-FTIR absorbance spectrum of the alkoxysilane binary mixture (APDEMS and OTMS). (URL: [Link])

-

CHLOROSILANE, 95% - Gelest, Inc. (URL: [Link])

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])

-

Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (URL: [Link])

-

Method for purifying alkoxysilane - European Patent Office - EP 0223210 A2. (URL: [Link])

-

sim6585.0 - methyltris(methoxyethoxy)silane - Gelest, Inc. (URL: [Link])

-

Methyltrimethoxysilane - Wikipedia. (URL: [Link])

- Production method for alkoxysilanes - Google P

-

Method of purification of alkoxysilanes - European Patent Office - EP 0457175 B1. (URL: [Link])

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (URL: [Link])

-

Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical. (URL: [Link])

-

Methyltris(methylethylketoxime)silane Supplier | 22984-54-9 - Silver Fern Chemical. (URL: [Link])

-

Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem. (URL: [Link])

- Preparation of branched siloxanes - Google P

-

Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (URL: [Link])

-

29 Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. (URL: [Link])

-

Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. (URL: [Link])

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace. (URL: [Link])

-

(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films - ResearchGate. (URL: [Link])

-

3 Benefits of Vacuum Fractional Distillation - Digivac. (URL: [Link])

-

Vacuum distillation - Wikipedia. (URL: [Link])

-

Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane. (URL: [Link])

-

Fractional Distillation. (URL: [Link])

-

Tris(2-methoxyethoxy)(vinyl)silane - Chem-Impex. (URL: [Link])

-

One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications - Siltech Corporation. (URL: [Link])

-

5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (URL: [Link])

-

Methyltris(methylethylketoxime)silane (MOS). (URL: [Link])

-

METHYLTRIS(2-AMINOETHOXY)SILANE - SpectraBase. (URL: [Link])

Sources

- 1. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. globalsilicones.org [globalsilicones.org]

- 5. longhope-evaporator.com [longhope-evaporator.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. digivac.com [digivac.com]

- 8. brandtech.com [brandtech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. gelest.com [gelest.com]

- 14. scribd.com [scribd.com]

- 15. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of Methyltris(methoxyethoxy)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed exploration of the solubility characteristics of Methyltris(methoxyethoxy)silane in various organic solvents. As a compound frequently employed in surface modification, as a crosslinking agent, and in the formulation of coatings, a thorough understanding of its solubility is paramount for its effective application. While comprehensive quantitative solubility data for this compound is not widely available in public literature, this guide provides a robust theoretical framework for predicting its behavior. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters for their specific applications.

Part 1: Theoretical Framework for the Solubility of this compound

A predictive understanding of solubility begins with a thorough analysis of the physicochemical properties of the solute and the solvent.

Physicochemical Properties of this compound

The molecular structure of this compound is the primary determinant of its solubility profile.

-

Structure and Polarity: this compound features a central silicon atom bonded to one methyl group and three methoxyethoxy groups. The methoxyethoxy substituents, with their ether linkages, introduce a degree of polarity and the capacity for hydrogen bonding. The methyl group, conversely, is nonpolar. This combination of polar and nonpolar moieties suggests that the molecule will be miscible with a broad spectrum of organic solvents.

-

Hydrogen Bonding: The oxygen atoms within the methoxyethoxy groups can act as hydrogen bond acceptors. This characteristic implies a favorable interaction with protic solvents, such as alcohols, which can donate hydrogen bonds. However, this compound itself lacks a hydrogen bond donor.

-

Hydrolytic Sensitivity: A critical consideration is the compound's reactivity with water. The silicon-oxygen bonds are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. This reaction yields silanols and 2-methoxyethanol. Consequently, to maintain the chemical integrity of the silane, all solubility assessments must be conducted in anhydrous solvents.

The "Like Dissolves Like" Principle in Practice

The principle of "like dissolves like" serves as a foundational guide for predicting solubility. This principle is based on the concept that substances with similar intermolecular forces will be mutually soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The methyl group and the alkyl portions of the methoxyethoxy groups of this compound will facilitate its dissolution in these nonpolar environments.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess significant dipole moments and engage in dipole-dipole interactions. The polar ether linkages in this compound promote its solubility in such solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. While this compound can accept hydrogen bonds, its interaction with protic solvents is also influenced by the potential for hydrolysis, which must be considered.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful tool. The HSP framework deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Originating from hydrogen bonding interactions.

Every chemical compound can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. The distance (Ra) between the HSPs of two substances in the three-dimensional Hansen space provides a numerical measure of their affinity. A smaller Ra value indicates a higher probability of dissolution. Although the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined empirically through the protocols outlined in this guide.

Part 2: Experimental Protocols for Solubility Determination

Mandatory Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. Standard laboratory safety practices must be strictly adhered to:

-

All manipulations should be performed in a certified chemical fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat, must be worn.

-

Inhalation of vapors and direct contact with skin and eyes should be avoided.

-

All chemicals should be kept away from potential ignition sources.

Protocol for Qualitative Solubility Assessment

This method provides a rapid and efficient means of screening the solubility of this compound across a range of solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol, tetrahydrofuran, dichloromethane)

-

Small, dry glass vials with secure caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is meticulously cleaned and dried to prevent any moisture-induced hydrolysis of the silane.

-

Solvent Dispensing: Into a series of labeled vials, dispense 1 mL of each anhydrous solvent.

-

Solute Addition: To each vial, add a known volume of this compound (e.g., 0.1 mL for a 10% v/v mixture).

-

Mixing: Securely cap each vial and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect each vial against a contrasting background.

-

Soluble: The mixture is a clear, single-phase liquid with no visible cloudiness or undissolved droplets.

-

Partially Soluble: The mixture appears cloudy or contains visible, undissolved droplets of the silane.

-

Insoluble: Two distinct liquid layers are present, or the silane shows no sign of mixing with the solvent.

-

-

Data Recording: Systematically record the observations for each solvent.

Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

This protocol, adapted from established methodologies such as ASTM E1148, allows for the precise quantification of this compound's solubility.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID), or an alternative quantitative analytical instrument

-

Class A volumetric flasks and pipettes

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.2 µm)

-

Analytical balance

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at precisely known concentrations. These standards will be used to generate a calibration curve for the analytical instrument.

-

Sample Saturation: In several sealed vials, add an excess amount of this compound to a known volume of the solvent. An "excess" is ensured when a separate, visible phase of the silane remains after equilibration.

-

Equilibration: Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C). Agitate the vials for a duration sufficient to reach thermodynamic equilibrium (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the minimum required equilibration time.

-

Phase Separation: Once equilibrated, allow the vials to remain undisturbed in the temperature-controlled environment for several hours to permit the undissolved silane to settle. For a more complete separation, the vials can be centrifuged at the same temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Extreme care should be taken to avoid disturbing the undissolved silane layer.

-

Filtration: Immediately pass the collected aliquot through a syringe filter into a clean, dry vial. This step removes any microscopic, suspended droplets.

-

Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the calibration curve, perform an accurate dilution with the solvent.

-

Analysis: Analyze the prepared calibration standards and the filtered sample(s) using the GC or other chosen analytical method.

-

Calculation: Using the generated calibration curve, determine the concentration of this compound in the saturated solution. This value represents the solubility of the compound in the specific solvent at the designated temperature.

Part 3: Data Presentation and Visualization

Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble | Favorable van der Waals interactions with the alkyl moieties. |

| Nonpolar Aromatic | Toluene, Xylene | Soluble | Van der Waals forces and potential π-interactions. |

| Polar Aprotic (Ketones) | Acetone, Methyl Ethyl Ketone | Soluble | Strong dipole-dipole interactions with the ether functionalities. |

| Polar Aprotic (Esters) | Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. |

| Polar Aprotic (Ethers) | Tetrahydrofuran, Diethyl Ether | Soluble | High affinity due to the "like dissolves like" principle (ether-ether interactions). |

| Polar Protic (Alcohols) | Methanol, Ethanol | Soluble to Miscible | Hydrogen bond accepting capability; potential for reaction should be noted. |

| Halogenated | Dichloromethane | Soluble | Dipole-dipole and dispersion force interactions. |

Experimental Workflow Diagrams

Workflow for Qualitative Solubility Determination

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyltris(methoxyethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of Methyltris(methoxyethoxy)silane (MTMES). As a key organosilane in various advanced material applications, a thorough understanding of its behavior under thermal stress is critical for process optimization, safety, and ensuring material integrity. This document synthesizes available data, draws parallels from related alkoxysilanes, and outlines robust analytical methodologies for its characterization.

Introduction to this compound

This compound, with the chemical formula CH₃Si(OCH₂CH₂OCH₃)₃, is a versatile organosilane ester. Its unique structure, featuring a central silicon atom bonded to a methyl group and three methoxyethoxy groups, imparts a combination of organic and inorganic characteristics. This bifunctionality makes it a valuable component in the synthesis of hybrid materials, as a crosslinking agent, and as a surface modifier. In the pharmaceutical and drug development sectors, understanding the thermal limits of such compounds is paramount, especially in processes involving heat, such as sterilization, formulation, and long-term storage stability assessments.

A critical aspect of handling MTMES is its reactivity. The material can decompose slowly in the presence of moisture, liberating methoxyethanol. Furthermore, it can undergo hazardous polymerization when heated to temperatures exceeding 120°C[1].

Thermal Stability Profile

The thermal stability of an organosilane is dictated by the bond energies within the molecule. The key bonds in this compound are Si-C, Si-O, C-O, and C-H. Generally, the Si-O bond is the most thermally stable, while the Si-C and C-C bonds are more susceptible to cleavage at elevated temperatures.

Table 1: Estimated Thermal Decomposition Profile of this compound

| Parameter | Estimated Value/Range | Notes |

| Onset of Decomposition (in inert atmosphere) | 120 - 200 °C | Hazardous polymerization can occur above 120°C[1]. The initial decomposition is likely associated with the cleavage of the ether linkages or the Si-C bond. |

| Major Decomposition Region | 200 - 500 °C | This range likely involves the significant breakdown of the organic side chains, leading to the formation of volatile products. |

| Final Decomposition Stage | > 500 °C | Corresponds to the cleavage of the more stable Si-CH₃ bond and the formation of a stable silicon dioxide residue. |

| Residue at 800 °C (in inert atmosphere) | Varies | The final residue would primarily be silicon dioxide, with the percentage dependent on the completeness of the organic component removal. |

Decomposition Pathways and Products

The thermal decomposition of this compound is a complex process involving multiple competing reaction pathways. The exact distribution of products will depend on factors such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts.

Based on the known decomposition of similar alkoxysilanes, such as tetraethoxysilane (TEOS)[2], and the hazardous decomposition products listed for MTMES[1], we can propose the following primary decomposition pathways:

Pathway A: Intramolecular Rearrangement and Elimination

This pathway involves a four-centered molecular decomposition, leading to the elimination of a stable alkene and the formation of a silanol group. This is a common decomposition route for alkoxysilanes with beta-hydrogens.

-

Products: Methoxyethene (vinyl methyl ether), silanol intermediates, and subsequently, siloxanes.

Pathway B: Homolytic Bond Cleavage

At higher temperatures, homolytic cleavage of the weaker bonds in the molecule can occur, generating radical species.

-

Si-C Bond Cleavage: Results in the formation of a methyl radical (•CH₃) and a silyl radical.

-

C-O Bond Cleavage: Cleavage within the methoxyethoxy chain can lead to various radical fragments.

-

C-C Bond Cleavage: This can also occur within the ethoxy part of the ligand.

These radical species can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination, to form a complex mixture of smaller volatile organic compounds.

Pathway C: Hydrolysis and Condensation (in the presence of moisture)

Although primarily a thermal decomposition guide, it is crucial to note that in the presence of water, hydrolysis of the Si-O-C bonds will occur, forming silanols and methoxyethanol[1]. These silanols are highly reactive and will readily undergo condensation to form siloxane oligomers and polymers.

Diagram 1: Proposed Major Decomposition Pathways of this compound

Caption: Proposed major decomposition pathways for this compound.

Identified and Expected Decomposition Products

A combination of direct information and inference from related compounds allows for the compilation of a list of likely decomposition products.

Table 2: Summary of Potential Decomposition Products

| Product Class | Specific Examples | Source/Rationale |

| Primary Products | Methoxyethanol, Methoxyethene, Silanols | Direct information from SDS[1] and analogy to TEOS decomposition[2]. |

| Volatile Organic Compounds (VOCs) | Formaldehyde, Methane, Ethane, Ethylene | Secondary products from radical reactions. |

| Organic Acid Vapors | Formic acid, Acetic acid | Partial oxidation products, as mentioned in the SDS[1]. |

| Siloxanes | Linear and cyclic siloxane oligomers | Formed from the condensation of silanol intermediates. |

| Solid Residue | Silicon Dioxide (SiO₂) | The final inorganic product after complete decomposition of organic components[1]. |

Experimental Analysis of Thermal Decomposition

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following experimental workflow is recommended for researchers.

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: Recommended experimental workflow for the thermal analysis of MTMES.

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

This is the cornerstone technique for studying thermal decomposition.

Protocol: TGA-MS/FTIR Analysis

-

Instrument Preparation:

-

Ensure the TGA, mass spectrometer/FTIR, and the heated transfer line are clean and leak-tight.

-

Calibrate the TGA for temperature and mass using appropriate standards.

-

Tune and calibrate the mass spectrometer or perform a background scan on the FTIR.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon for inert atmosphere studies; air or oxygen for oxidative decomposition studies. Flow rate: 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

MS/FTIR Parameters:

-

MS: Scan range of 10-300 amu to detect a wide range of potential fragments.

-

FTIR: Continuously collect spectra of the evolved gases.

-

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by MS or FTIR.

-

Identify the evolved gases by comparing their mass spectra or IR spectra with library data.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS provides a more detailed separation and identification of the volatile and semi-volatile decomposition products.

Protocol: Py-GC-MS Analysis

-

Instrument Preparation:

-

Install an appropriate GC column for the separation of polar and non-polar volatile compounds.

-

Condition the pyrolyzer, GC, and MS system.

-

-

Sample Preparation:

-

Load a small, precise amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

-

Experimental Conditions:

-

Pyrolysis Temperature: Perform experiments at several isothermal temperatures (e.g., 200 °C, 400 °C, 600 °C) to investigate the product distribution as a function of temperature.

-

GC Program: Develop a temperature program that effectively separates the expected decomposition products.

-

MS Parameters: Scan a wide mass range to identify all eluted compounds.

-

-

Data Analysis:

-

Identify the compounds in the pyrogram by matching their mass spectra with a spectral library (e.g., NIST).

-

Semi-quantify the products based on their peak areas to understand the relative importance of different decomposition pathways at various temperatures.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding can be built upon the principles of alkoxysilane chemistry and data from analogous compounds. The primary decomposition pathways likely involve intramolecular elimination and homolytic cleavage, leading to the formation of methoxyethanol, volatile organic compounds, organic acid vapors, siloxanes, and ultimately, a silicon dioxide residue. For professionals in research and drug development, a thorough experimental investigation using techniques such as TGA-MS and Py-GC-MS is crucial for defining the operational limits and ensuring the stability and safety of processes and formulations involving this versatile organosilane.

References

- Nurkowski, D., et al. (2015). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Proceedings of the European Combustion Meeting.

- Kusior, A., et al. (2007). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry.

-

Gelest, Inc. (2019). Thermal Stability of Silane Coupling Agents. [Link]

- Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 321–332.

-

Gelest, Inc. (2016). Safety Data Sheet: this compound. [Link]

- Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si–O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175.

- Heumisch, G. W. (1968). ANALYSIS OF THERMAL DECOMPOSITION OF TETRAETHOXYSILANE BY GAS CHROMATOGRAPHY.

- Haupfear, E. A., & Schmidt, L. D. (1992). Kinetics and mechanism of silicon dioxide deposition through thermal pyrolysis of tetraethoxysilane. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 10(6), 2272–2281.

Sources

A Guide to the Spectroscopic Characterization of Methyltris(methoxyethoxy)silane

This technical guide provides an in-depth analysis of the spectroscopic data for Methyltris(methoxyethoxy)silane (MTMS), a member of the organosilane family utilized in advanced materials and chemical synthesis. Given the limited availability of published experimental spectra for MTMS, this guide establishes a robust analytical framework by leveraging comprehensive data from its close structural analog, Vinyltris(2-methoxyethoxy)silane (VTMS), and other relevant methylsilane compounds. This comparative approach allows for reliable prediction and interpretation of the NMR, FTIR, and Raman spectra of MTMS, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Spectroscopic Overview

This compound possesses a central silicon atom bonded to a methyl group and three methoxyethoxy groups. This structure, particularly the Si-O-C and Si-C linkages, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for confirming molecular identity, assessing purity, and studying the chemical behavior of MTMS in various applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of MTMS by providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy: A Comparative Prediction

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.1-0.2 | Singlet | 3H | Si-CH ₃ |

| ~3.3-3.4 | Singlet | 9H | -OCH ₃ |

| ~3.5-3.6 | Triplet | 6H | Si-O-CH₂-CH ₂-O- |

| ~3.8-3.9 | Triplet | 6H | Si-O-CH ₂-CH₂-O- |

The predicted chemical shift for the Si-CH₃ group is based on data from similar compounds like Methyltrimethoxysilane.[3]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

Similarly, the ¹³C NMR spectrum of MTMS can be predicted by comparative analysis with VTMS. The vinyl carbon signals will be absent, and a signal for the methyl carbon attached to silicon will appear at a characteristic upfield position.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~ -5 to -10 | Si -CH₃ |

| ~58-60 | -O-C H₃ |

| ~62-64 | Si-O-C H₂-CH₂-O- |

| ~71-73 | Si-O-CH₂-C H₂-O- |

²⁹Si NMR Spectroscopy: The Silicon Environment

²⁹Si NMR provides direct insight into the silicon atom's chemical environment. For MTMS, a single resonance is expected, indicative of the single silicon environment. The chemical shift will be influenced by the electronegativity of the attached oxygen and carbon atoms. Based on related structures, the ²⁹Si chemical shift for MTMS is anticipated to be in the range of -40 to -60 ppm.[3]

Vibrational Spectroscopy: FTIR and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These are particularly useful for identifying functional groups and confirming the overall molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of MTMS will be dominated by strong absorptions corresponding to the Si-O-C and C-O-C linkages.

Predicted FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (methyl and methylene) |

| 1260-1200 | Medium | Si-CH₃ stretching |

| 1190-1000 | Very Strong | Si-O-C and C-O-C asymmetric stretching |

| 850-750 | Strong | Si-C stretching and CH₃ rocking |

These predictions are based on established correlation tables for organosilicon compounds.[4]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the Si-C bond.

Predicted Raman Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching |

| 1460-1440 | Medium | CH₂ and CH₃ bending |

| 850-750 | Strong | Symmetric Si-O-C stretching |

| 700-600 | Strong | Si-C symmetric stretching |

Experimental Protocols

To obtain high-quality spectroscopic data for MTMS, the following experimental procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of MTMS in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-